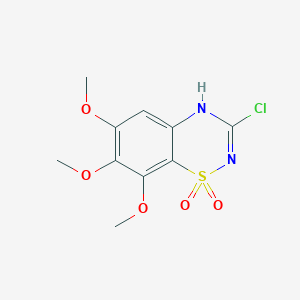
3-Chloro-6,7,8-trimethoxy-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6,7,8-trimethoxy-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione is a synthetic organic compound belonging to the benzothiadiazine family This compound is characterized by the presence of a chloro group at the third position and three methoxy groups at the sixth, seventh, and eighth positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6,7,8-trimethoxy-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloroaniline and 2,4,5-trimethoxybenzoic acid.
Formation of Intermediate: The starting materials undergo a series of reactions, including nitration, reduction, and cyclization, to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under specific conditions, such as the presence of a dehydrating agent and elevated temperatures, to form the benzothiadiazine core.
Final Product:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6,7,8-trimethoxy-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide and bromine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
3-Chloro-6,7,8-trimethoxy-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-6,7,8-trimethoxy-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes related to its biological activities.
Comparison with Similar Compounds
Similar Compounds
6,7,8-Trimethoxy-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione: Lacks the chloro group at the third position.
3-Chloro-6,7-dimethoxy-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione: Has one less methoxy group.
3-Chloro-6,7,8-trimethoxy-2,4-benzothiadiazine-1,1(4H)-dione: Different position of the dione structure.
Uniqueness
3-Chloro-6,7,8-trimethoxy-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
828243-38-5 |
|---|---|
Molecular Formula |
C10H11ClN2O5S |
Molecular Weight |
306.72 g/mol |
IUPAC Name |
3-chloro-6,7,8-trimethoxy-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C10H11ClN2O5S/c1-16-6-4-5-9(8(18-3)7(6)17-2)19(14,15)13-10(11)12-5/h4H,1-3H3,(H,12,13) |
InChI Key |
QCPWSNSCALYTPF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)NC(=NS2(=O)=O)Cl)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















